molecular formula C22H15ClFN3O3 B11301363 2-(4-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-(4-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B11301363
M. Wt: 423.8 g/mol
InChI Key: FHSRHOQLQVQTCA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound that features a combination of chlorophenoxy and fluorophenyl groups linked through an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which is then linked to the chlorophenoxy and fluorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action can vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide: This compound shares a similar structure but with a trifluoromethyl group instead of a fluorophenyl group.

    N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide: Another related compound with different substituents on the phenyl rings.

Uniqueness

2-(4-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to the presence of both chlorophenoxy and fluorophenyl groups linked through an oxadiazole ring. This unique structure may confer specific properties and activities that are not observed in similar compounds.

Properties

Molecular Formula

C22H15ClFN3O3

Molecular Weight

423.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C22H15ClFN3O3/c23-16-5-11-19(12-6-16)29-13-20(28)25-18-9-3-15(4-10-18)22-26-21(27-30-22)14-1-7-17(24)8-2-14/h1-12H,13H2,(H,25,28)

InChI Key

FHSRHOQLQVQTCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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